Methoxycarbonylsulfenyl chloride

描述

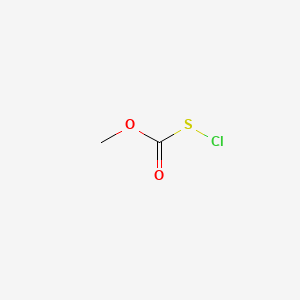

Methoxycarbonylsulfenyl chloride is a sulfenyl carbonyl compound with the molecular formula C₂H₃ClO₂S and a molecular weight of 126.56 g/mol . It is also known by other names such as S-Chloro O-methyl thiocarbonate and (chlorosulfanyl) (methoxy)methanone . This compound is characterized by its clear, bright yellow liquid form and is sensitive to moisture .

准备方法

Methoxycarbonylsulfenyl chloride can be synthesized through the reaction of methoxycarbonyl sulfonyl nickel dichloride with phosphorus trichloride . The reaction conditions typically involve maintaining a controlled environment to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and efficiency .

化学反应分析

Methoxycarbonylsulfenyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as L-cysteine to form 3-[(methoxycarbonyl)dithio]-L-alanine.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Fragmentation Reactions: Photoinduced fragmentations of this compound have been investigated using synchrotron radiation and multicoincidence techniques.

Common reagents used in these reactions include L-cysteine and other nucleophiles, with conditions often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis

1. Preparation of Heterobifunctional Crosslinkers

MCSC is primarily utilized in the synthesis of heterobifunctional crosslinkers, which are crucial for bioconjugation techniques. One notable application is the preparation of 3-[(methoxycarbonyl)dithio]-L-alanine , which can be synthesized by reacting MCSC with L-cysteine. This compound serves as a building block for creating macromolecule-drug conjugates, enhancing drug delivery systems in therapeutic research .

2. Synthesis of Biologically Active Molecules

MCSC derivatives play a significant role in synthesizing biologically active molecules. For instance, it is involved in the production of 3-2 pyridinyldithio propanoic acid hydrazide (PDPH) , which has applications in medicinal chemistry . These compounds are essential for developing new pharmaceuticals and studying their interactions with biological systems.

Biological Applications

1. Drug Conjugation

The ability of MCSC to form stable linkages makes it an important reagent in drug conjugation strategies. By facilitating the attachment of therapeutic agents to biomolecules, it enhances the efficacy and specificity of drugs. This application is particularly relevant in cancer therapy, where targeted drug delivery can improve treatment outcomes while minimizing side effects .

2. Antisense Nucleic Acid Delivery

Research has demonstrated that MCSC can activate thiol groups in nucleic acids, enabling the formation of disulfide bonds that are crucial for the stability and delivery of antisense polyamide nucleic acids (PNAs). This biodelivery system showcases MCSC's potential in gene therapy and molecular biology .

Industrial Applications

1. Organic Synthesis

In industrial settings, MCSC is employed to produce specialized chemicals and materials through organic synthesis processes. Its reactivity allows for the formation of various sulfur-containing compounds that are valuable in materials science and chemical manufacturing .

2. Safety and Handling

Due to its flammable nature and potential to cause severe skin burns and eye damage, proper safety protocols must be followed when handling MCSC. It should be stored in a cool, dry place away from strong oxidizing agents to prevent hazardous reactions .

Case Study 1: Synthesis of PDPH

A study highlighted the synthesis of PDPH using MCSC as a key reagent. The process involved multiple steps, including purification via column chromatography, leading to a product yield of approximately 63%. The characterization was performed using techniques such as HPLC and MALDI-TOF-MS, confirming the compound's structure and purity .

Case Study 2: Application in Drug Delivery Systems

Research focusing on drug delivery systems utilizing MCSC demonstrated its effectiveness in forming stable conjugates with therapeutic agents. The study illustrated how these conjugates improved bioavailability and targeted delivery to specific tissues, showcasing MCSC's potential in advanced therapeutic applications .

Summary Table of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Chemical Synthesis | Preparation of heterobifunctional crosslinkers for bioconjugation techniques | 3-[(methoxycarbonyl)dithio]-L-alanine |

| Biological Applications | Synthesis of biologically active molecules and drug conjugates | 3-2 pyridinyldithio propanoic acid hydrazide |

| Industrial Applications | Production of specialized chemicals through organic synthesis | Various sulfur-containing compounds |

| Drug Conjugation | Enhancing drug delivery systems by forming stable linkages | Therapeutic agents linked to biomolecules |

作用机制

The mechanism of action of methoxycarbonylsulfenyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of 3-[(methoxycarbonyl)dithio]-L-alanine, the compound reacts with the amino acid L-cysteine, resulting in the formation of a dithioester linkage .

相似化合物的比较

Methoxycarbonylsulfenyl chloride can be compared with other sulfenyl carbonyl compounds such as chlorocarbonylsulfenyl chloride and 3-nitro-2-pyridinesulfenyl chloride . These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles. This compound is unique due to its specific use in the synthesis of heterobifunctional crosslinkers and its moisture sensitivity .

Similar Compounds

- Chlorocarbonylsulfenyl chloride

- 3-Nitro-2-pyridinesulfenyl chloride

- Trifluoromethanesulfonic anhydride

生物活性

Methoxycarbonylsulfenyl chloride (MCSCl), a compound with the formula , is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into the biological activity of MCSCl, focusing on its synthesis, mechanisms of action, and implications for health and disease.

MCSCl can be synthesized through various methods, including the reaction of methanol with sulfur dichloride or through the chlorination of methanesulfonic acid. Its reactivity is characterized by its ability to form sulfenyl derivatives, which are important in organic synthesis and medicinal chemistry.

Biological Mechanisms

MCSCl acts primarily through the generation of reactive sulfur species (RSS), which can influence various biological processes. The following mechanisms have been identified:

- Thiol Protection : MCSCl can protect thiol groups in cysteine residues, which is crucial in peptide synthesis and modification. This protection allows for selective reactions without affecting other functional groups .

- Antioxidant Activity : Preliminary studies suggest that MCSCl exhibits antioxidant properties, potentially due to the formation of persulfides, which can scavenge reactive oxygen species (ROS) and mitigate oxidative stress .

- Cell Proliferation Modulation : Research indicates that MCSCl may influence cell proliferation rates, particularly in cancer cells. The modulation of signaling pathways related to cell growth and apoptosis has been observed, although specific pathways remain under investigation .

Case Studies and Experimental Results

- Cell Line Studies : In vitro studies using murine epithelial bEnd.3 cells demonstrated that MCSCl can suppress cell proliferation in a concentration-dependent manner. This effect is believed to be mediated by the release of H₂S and subsequent signaling pathways involving persulfides .

- Antioxidative Effects : A study evaluating various organosulfur compounds found that MCSCl exhibited significant antioxidative activity compared to other derivatives. This was attributed to its ability to generate persulfides under physiological conditions, enhancing cellular antioxidant defenses .

- Mechanistic Insights : Quantum chemical calculations alongside experimental data have provided insights into the molecular interactions facilitated by MCSCl. These studies suggest that the compound can stabilize reactive intermediates, leading to enhanced biological activity .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

methyl chlorosulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJXPZVVSLAQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181132 | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26555-40-8 | |

| Record name | Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26555-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and conformation of methoxycarbonylsulfenyl chloride?

A1: this compound (CH3OC(O)SCl) has a planar C-O-C(O)-S-Cl skeleton. [] Both experimental and theoretical studies have shown that it exists as a mixture of two conformers: syn and anti. The syn conformer, where the S-Cl bond is synperiplanar with respect to the C=O bond, is the more stable form. [] This preference for the syn conformation is further supported by low-temperature X-ray diffraction studies, which show that only the syn form exists in the crystalline solid state. []

Q2: How does UV-visible irradiation affect this compound?

A2: Photolysis of matrix-isolated this compound using broad-band UV-visible irradiation leads to two main processes: []

Q3: What are the primary fragmentation pathways observed in the dissociative ionization of this compound?

A3: Coulomb explosion imaging (CEI) studies, coupled with covariance map analysis, have revealed several key fragmentation channels for this compound: []

- Concerted three-body dissociation: This pathway, although weak, results in the formation of H3COC(O)+ and Cl+ ions. []

- Multi-body fragmentation: A significant fragmentation pathway leading to the production of COS+ and HCO+ ions. []

- Two-body-like fragmentation: This channel involves the formation of CH3Cl+, which further fragments into Cl+ and CH3+. [] Notably, this fragmentation pathway originates from CH3Cl formed prior to the laser interaction, not from the parent molecule. []

Q4: Can this compound be used to synthesize specific molecules?

A4: Yes, this compound is a useful reagent in organic synthesis. For example:

- Synthesis of S-alk(en)ylthio-L-cysteine derivatives: It acts as a key starting material in the multi-step synthesis of these compounds, which have been identified in onions. []

- Formation of asymmetrical disulfides in peptides: Reaction with S-tritylcysteine-containing peptides, followed by treatment with cysteine, leads to the formation of asymmetrical disulfides. This has applications in synthesizing fragments of arginine vasopressin and oxytocin. []

- Cleavage of peptides from resin in solid-phase peptide synthesis: this compound is used for the final cleavage of peptides from Pyroacm resin in a highly efficient solid-phase peptide synthesis protocol. [] This method facilitates the synthesis of C-terminal cysteine and cysteine ester peptides. []

Q5: Are there specific analytical techniques used to study this compound?

A5: Several advanced analytical techniques have been employed to study this compound:

- Gas electron diffraction: This technique provided information about the molecule's structure and conformational properties in the gas phase. []

- Low-temperature X-ray diffraction: This method helped determine the structure in the solid phase and confirmed the preference for the syn conformer at low temperatures. []

- Vibrational spectroscopy: This technique provided complementary information about the molecular vibrations and structure. []

- Coulomb explosion imaging (CEI) coupled with 3D multi-coincidence detection and covariance map analysis: These techniques were instrumental in elucidating the dissociation dynamics and identifying different fragmentation channels. []

- Photoelectron-photoion coincidence (PEPICO) and photoelectron-photoion-photoion coincidence (PEPIPICO) time-of-flight (TOF) mass spectrometry: These techniques, combined with synchrotron radiation, allowed researchers to investigate the fragmentation processes following inner-shell excitations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。